molecular formula C16H20N2O3S B6765133 N,2-dicyclopropyl-N-(1,1-dioxothiolan-3-yl)pyridine-4-carboxamide

N,2-dicyclopropyl-N-(1,1-dioxothiolan-3-yl)pyridine-4-carboxamide

Cat. No.: B6765133
M. Wt: 320.4 g/mol
InChI Key: ULHQSXJURYMTOL-UHFFFAOYSA-N
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Description

N,2-dicyclopropyl-N-(1,1-dioxothiolan-3-yl)pyridine-4-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyridine ring, a dioxothiolan moiety, and cyclopropyl groups, which contribute to its distinctive chemical properties.

Properties

IUPAC Name

N,2-dicyclopropyl-N-(1,1-dioxothiolan-3-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c19-16(12-5-7-17-15(9-12)11-1-2-11)18(13-3-4-13)14-6-8-22(20,21)10-14/h5,7,9,11,13-14H,1-4,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHQSXJURYMTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=C2)C(=O)N(C3CC3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dicyclopropyl-N-(1,1-dioxothiolan-3-yl)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine-4-carboxamide coreFor instance, the dioxothiolan ring can be formed through the reaction of a suitable thiol with an appropriate oxidizing agent, followed by cyclopropylation using cyclopropyl halides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N,2-dicyclopropyl-N-(1,1-dioxothiolan-3-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The dioxothiolan moiety can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the dioxothiolan moiety, leading to different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced pyridine compounds, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,2-dicyclopropyl-N-(1,1-dioxothiolan-3-yl)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2-dicyclopropyl-N-(1,1-dioxothiolan-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dioxothiolan moiety is particularly important in mediating these interactions, potentially through the formation of covalent bonds with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-dicyclopropyl-N-(1,1-dioxothiolan-3-yl)pyridine-4-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical reactivity and potential biological activity. The presence of both cyclopropyl groups and the dioxothiolan moiety sets it apart from other similar compounds, providing a unique platform for further chemical and biological exploration .

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